molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1

1-Oxa-8-azaspiro[4.5]decane

Cat. No. B089799
CAS RN: 176-92-1
M. Wt: 141.21 g/mol
InChI Key: KVYOWXUQJLOCIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Oxa-8-azaspiro[4.5]decane and its derivatives involves several key strategies. Ogurtsov and Rakitin (2020) developed a convenient method to synthesize new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, highlighting its potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Tian et al. (2020) focused on synthesizing and evaluating this compound derivatives as selective σ1 receptor ligands, demonstrating the compound's versatility in drug development (Tian et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals insights into their chemical behavior. Wen (2002) presented the crystal structure of a 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, showing that the cyclohexyl ring adopts a chair conformation, emphasizing the compound's chiral nature (Wen, 2002).

Chemical Reactions and Properties

This compound derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Rashevskii et al. (2020) explored the enhanced reactivity of certain this compound derivatives in the Castagnoli-Cushman reaction with imines, highlighting their broad substrate scope (Rashevskii et al., 2020).

Scientific Research Applications

  • Synthesis of Spiroaminals : 1-Oxa-8-azaspiro[4.5]decane is a core structure in various natural or synthetic products with significant biological activities, making it a challenging target for chemical synthesis. Different strategies have been developed for the synthesis of these spiroaminals, emphasizing its importance in medicinal chemistry (Sinibaldi & Canet, 2008).

  • Production of Biologically Active Compounds : A method for synthesizing 8-oxa-2-azaspiro[4.5]decane has been developed, starting from commercially available reagents. This compound is promising for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

  • Radioligands for Sigma-1 Receptors : A series of this compound derivatives were synthesized and evaluated as selective sigma-1 receptor ligands. These ligands showed nanomolar affinity for sigma-1 receptors, suggesting their potential use in brain imaging agents for sigma-1 receptors (Tian et al., 2020).

  • Muscarinic Agonists for Dementia Treatment : The compound 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one and related derivatives were synthesized and assessed as M1 muscarinic agonists for the treatment of dementia of Alzheimer's type. These compounds exhibited potent muscarinic activities and showed preferential affinity for M1 receptors over M2 receptors (Tsukamoto et al., 1995).

  • Antitumor Activity : A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Preliminary results showed that several compounds had moderate to potent activity, highlighting the potential of this compound derivatives in cancer treatment (Yang et al., 2019).

  • Inhibitors of Fatty Acid Amide Hydrolase (FAAH) : Two new spirocyclic cores, 7-azaspiro[3.5]nonane and this compound, were identified as potent FAAH inhibitors. These compounds were found to be suitable for further medicinal chemistry optimization due to their high potency and selectivity (Meyers et al., 2011).

Mechanism of Action

Target of Action

1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in the regulation of various psychopharmacological effects.

Mode of Action

The exact mode of action of 1-Oxa-8-azaspiro[4It is known that all seven ligands of this compound exhibited nanomolar affinity for σ1 receptors . This suggests that the compound may bind to these receptors and modulate their activity.

Pharmacokinetics

The pharmacokinetic properties of 1-Oxa-8-azaspiro[4One study reported high initial brain uptake of a radiolabeled derivative of this compound in mice . This suggests that the compound may have good central nervous system penetration, which is important for its potential use in neurological applications.

Safety and Hazards

The safety data sheet for 1-Oxa-8-azaspiro[4.5]decane indicates that it is a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Future Directions

Research suggests that 1-Oxa-8-azaspiro[4.5]decane could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Other studies have also indicated the potential of this compound and its derivatives in the treatment of neurological diseases .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOWXUQJLOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620325
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176-92-1
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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